molecular formula C5H2Cl2N4 B1604708 4,6-dichloro-2H-triazolo[4,5-c]pyridine CAS No. 501358-54-9

4,6-dichloro-2H-triazolo[4,5-c]pyridine

Cat. No.: B1604708
CAS No.: 501358-54-9
M. Wt: 189 g/mol
InChI Key: MXJUTAKFQQTRDU-UHFFFAOYSA-N
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Description

4,6-Dichloro-2H-triazolo[4,5-c]pyridine is a high-value, multifunctional chemical scaffold designed for advanced research and development. Its core structure combines a pyridine ring with a fused 1,2,3-triazole, a privileged pharmacophore in medicinal chemistry known for its broad-spectrum biological activities and its role as the primary building element in several synthetic drugs . The presence of two chloro substituents at the 4 and 6 positions makes this compound an excellent synthetic intermediate for nucleophilic aromatic substitution, enabling rapid diversification to create a library of analogs for structure-activity relationship (SAR) studies. This compound is primarily used as a key precursor in the synthesis of more complex molecules for pharmaceutical research. The fused triazolopyridine core is of significant interest in developing potential therapeutic agents, and related analogs have demonstrated a range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects . Furthermore, close structural analogs of this chemotype, such as 1,2,3-triazolo[4,5-c]pyridines, have been investigated as potent inhibitors of specific biological targets like the c-Met protein kinase, which is a crucial pathway in oncology, and as modulators of central nervous system targets like GABA A receptors . The synthetic versatility of the dihalogenated template also lends itself to applications beyond medicine, including the development of fluorescent probes and as functional components in materials science . This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-2H-triazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-1-2-4(5(7)8-3)10-11-9-2/h1H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJUTAKFQQTRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C2=NNN=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314671
Record name 4,6-dichloro-2H-triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501358-54-9
Record name 4,6-dichloro-2H-triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity Profiles of 4,6 Dichloro 2h Triazolo 4,5 C Pyridine

Nucleophilic Aromatic Substitution (SNAr) Processes on the Dichlorinated Core

The electron-withdrawing properties of the nitrogen atoms in both the pyridine (B92270) and triazole rings render the carbon atoms of the pyridine ring electrophilic. This electronic deficiency activates the two chlorine atoms for Nucleophilic Aromatic Substitution (SNAr). The mechanism proceeds via a two-step addition-elimination pathway. An incoming nucleophile attacks one of the chlorine-bearing carbon atoms, leading to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com Aromaticity is subsequently restored by the expulsion of the chloride leaving group. stackexchange.com The stability of this intermediate is a key factor in determining the feasibility of the substitution. stackexchange.comyoutube.com

A critical aspect of the reactivity of 4,6-dichloro-2H-triazolo[4,5-c]pyridine is the selective displacement of one of the two chlorine atoms. The positions C4 and C6 are not electronically equivalent due to the fusion of the triazole ring. Both positions are activated towards nucleophilic attack by the pyridine nitrogen atom. stackexchange.com However, the fused triazole ring exerts a significant electronic influence that differentiates the two sites.

The regioselectivity of SNAr reactions on similar dihalopyridine and dihalopyrimidine systems is known to be highly sensitive to the electronic nature of other ring substituents, the nucleophile, and the reaction conditions. wuxiapptec.comresearchgate.netresearchgate.net For instance, in 3-substituted 2,6-dichloropyridines, the nature of the substituent at the 3-position dictates whether the nucleophile will preferentially attack the C2 or C6 position. researchgate.net By analogy, the fused triazole ring in this compound acts as a large, electronically complex substituent.

Theoretical studies on related dichlorinated heterocycles, such as 2,4-dichloropyrimidines, have shown that the site of nucleophilic attack can be predicted by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.comstackexchange.com The carbon atom with the larger LUMO coefficient is generally the preferred site for nucleophilic attack. Similar computational analyses are essential to definitively predict the regioselectivity for this compound.

Chemoselectivity, the preferential reaction of one functional group over another, is also a key consideration, particularly when using nucleophiles that could potentially interact with the triazole ring nitrogens. However, the SNAr reaction at the chlorinated pyridine core is typically the dominant pathway.

Table 1: Factors Influencing Regioselectivity in SNAr Reactions

Factor Influence on Halogen Displacement Example from Related Systems
Electronic Effects Electron-donating or -withdrawing groups on the ring alter the electrophilicity of the carbon centers. researchgate.net In 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at C2 directs attack to C5, while an electron-donating group directs to C3. researchgate.net
Nucleophile Sterically hindered nucleophiles may favor the less sterically encumbered position. "Soft" vs. "hard" nucleophiles can also show different selectivity. In reactions with 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the choice between amine nucleophiles and their deprotonated forms can switch the reaction from chloride displacement to sulfone displacement. researchgate.net
Solvent The polarity and hydrogen-bonding ability of the solvent can stabilize transition states differently, altering the reaction pathway. researchgate.net For 2,6-dichloro-3-(methoxycarbonyl)pyridine, selectivity can be inverted by changing the solvent from DCM to DMSO. researchgate.net

| Steric Hindrance | The steric environment around the chlorine atoms, influenced by the fused triazole ring, can affect the accessibility for the incoming nucleophile. stackexchange.com | Attack at the C2 (ortho) position of a pyridine ring is often sterically more hindered than at the C4 (para) position. stackexchange.com |

A wide variety of nucleophiles can be employed to displace the chlorine atoms on the triazolopyridine core. The choice of nucleophile is crucial for introducing desired functional groups and building molecular diversity.

Common nucleophiles include:

Nitrogen Nucleophiles: Primary and secondary aliphatic amines, anilines, and other heterocyclic amines are frequently used. youtube.comresearchgate.netmdpi.com

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides are effective for introducing ether linkages. mdpi.com

Sulfur Nucleophiles: Thiolates (e.g., sodium thiophenoxide) can be used to form thioethers.

The reaction conditions for these SNAr processes typically involve a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile, which can solvate the cationic species without interfering with the nucleophile. researchgate.net A base is often required, especially when using nucleophiles like amines or thiols, to either deprotonate the nucleophile or to act as a scavenger for the HCl generated during the reaction. znaturforsch.com Common bases include potassium carbonate, sodium hydride, or an excess of the amine nucleophile itself. researchgate.net Reactions may proceed at room temperature, but heating is frequently necessary to achieve reasonable reaction rates. youtube.comresearchgate.net

Electrophilic Aromatic Substitution on the Heterocyclic System

Electrophilic Aromatic Substitution (SEAr) on the this compound scaffold is generally considered unfavorable. rsc.org The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the two strongly electron-withdrawing chlorine atoms and the fused electron-deficient triazole ring. wikipedia.org

Electrophilic attack on pyridine itself requires harsh conditions and proceeds with low regioselectivity, typically favoring the C3 position. wikipedia.org In the case of this compound, the deactivating effect of the substituents makes substitution on the pyridine ring carbons extremely difficult. While electrophiles can react with the nitrogen atoms of the heterocyclic system (e.g., protonation or alkylation), substitution on a ring carbon via a classical SEAr mechanism is not a common reaction pathway. tandfonline.com Under forcing conditions with certain electrophiles, ring-opening of the triazole moiety has been observed in related triazolopyridine systems. psu.edu

Tautomerism and Isomerism of Triazolopyridine Scaffolds

The triazolo[4,5-c]pyridine system can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring. ijsr.net The designation "2H-triazolo[4,5-c]pyridine" specifies the tautomer where the proton is located on the N2 atom of the triazole ring. However, other prototropic tautomers, namely the 1H- and 3H-isomers, are also possible.

The relative stability of these tautomers is influenced by factors such as the nature and position of substituents on the heterocyclic core, as well as the solvent environment. researchgate.net Computational studies, often using Density Functional Theory (DFT), are typically employed to predict the most stable tautomer in a given environment. researchgate.netnih.gov For many substituted 1,2,4-triazoles, the 1H-tautomer is often the most stable form. ijsr.net Understanding the predominant tautomeric form is crucial as it can significantly affect the molecule's chemical reactivity and biological interactions.

In addition to tautomerism, it is important to distinguish 2H-triazolo[4,5-c]pyridine from its other structural isomers, such as rsc.orgtandfonline.compsu.edutriazolo[4,3-a]pyridine and wuxiapptec.comtandfonline.compsu.edutriazolo[1,5-a]pyridine, which have different fusion patterns and exhibit distinct chemical and physical properties. nih.govwikipedia.org

Table 2: Possible Tautomers of Dichloro-triazolo[4,5-c]pyridine

Tautomer Position of Triazole Proton Notes
1H-isomer N1 One of the possible prototropic tautomers.
2H-isomer N2 The specified tautomer in the subject compound.

| 3H-isomer | N3 | Another possible prototropic tautomer. |

Computational and Experimental Insights into Reaction Pathways

A comprehensive understanding of the reactivity of this compound relies on a combination of experimental and computational methods.

Experimental approaches involve systematic studies where the compound is reacted with a diverse set of nucleophiles under various conditions. semanticscholar.org The resulting products are then isolated and characterized using techniques like NMR spectroscopy and mass spectrometry to determine the regioselectivity of the substitution. mdpi.comsemanticscholar.org These empirical results provide definitive evidence of the reaction outcomes.

Computational chemistry , particularly using DFT, offers powerful insights into the underlying reaction mechanisms. wuxiapptec.comrsc.org These theoretical models can be used to:

Calculate the energies of the Meisenheimer intermediates and transition states for nucleophilic attack at both C4 and C6, thereby predicting the most favorable reaction pathway. researchgate.net

Analyze the frontier molecular orbitals (FMOs), such as the LUMO, to identify the most electrophilic sites on the molecule. wuxiapptec.com

Determine the relative thermodynamic stabilities of the different tautomers (1H, 2H, and 3H) and predict the most abundant form in solution. researchgate.net

By integrating experimental findings with computational predictions, a detailed and robust model of the chemical reactivity of this compound can be developed.

Derivatization and Further Functionalization Strategies

Post-Synthetic Modification at Halogenated Positions

The two chlorine atoms on the pyridine (B92270) ring of 4,6-dichloro-2H-triazolo[4,5-c]pyridine are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective displacement of the chlorine atoms by a variety of nucleophiles, providing a straightforward method for introducing new functionalities. The positions of the chlorine atoms, flanked by nitrogen atoms in the heterocyclic system, enhance their reactivity towards nucleophilic attack. zenodo.org

The chemoselectivity of these substitution reactions can often be controlled by the reaction conditions and the nature of the nucleophile. For instance, in related dichlorinated heterocyclic systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the choice of base and nucleophile can direct the substitution to a specific position. researchgate.net Weaker bases with aniline (B41778) and secondary aliphatic amine nucleophiles tend to displace a chloride group, whereas deprotonated anilines can displace a sulfone group. researchgate.net Similar principles of chemoselectivity are applicable to the functionalization of this compound, allowing for a stepwise and controlled introduction of different substituents.

Common nucleophiles used in these modifications include:

Amines: Reaction with primary and secondary amines leads to the formation of amino-substituted triazolo[4,5-c]pyridines. This is a widely used strategy to incorporate nitrogen-containing moieties that can be crucial for biological activity.

Alcohols and Phenols: Alkoxides and phenoxides can displace the chlorine atoms to form ether linkages, expanding the range of accessible derivatives.

Thiols: Thiolates react readily to produce thioether derivatives, which are valuable for further synthetic transformations or for their own intrinsic properties.

These substitution reactions are foundational for creating a diverse library of compounds from a single, readily available starting material.

Functionalization of Nitrogen Atoms within the Triazolo[4,5-c]pyridine Ring System

The triazolo[4,5-c]pyridine core contains several nitrogen atoms, each presenting a potential site for functionalization. wikipedia.org The nitrogen atoms in the triazole ring, in particular, can be alkylated or arylated to introduce further structural diversity. nih.gov This N-functionalization is a key strategy for modulating the electronic properties and spatial arrangement of the molecule.

N-alkylation reactions, typically carried out using alkyl halides in the presence of a base, can introduce a variety of alkyl groups onto the triazole nitrogen. This modification can influence the solubility, lipophilicity, and metabolic stability of the resulting compounds. In a study on pyrazolo[3,4-c]pyridines, N-alkylation was one of the key strategies for elaborating the core structure. rsc.org

The ability to functionalize both the halogenated positions and the nitrogen atoms provides a powerful combinatorial approach to synthesizing a vast number of derivatives from the this compound scaffold.

Strategies for Introducing Diverse Substituents for Structural Complexity

To achieve significant structural complexity, chemists often employ multi-step synthetic sequences that combine modifications at both the chlorinated and nitrogen positions. A common approach involves first performing a selective nucleophilic substitution at one of the chloro positions, followed by functionalization of a triazole nitrogen, and then a second, different nucleophilic substitution at the remaining chloro position. This stepwise approach allows for the controlled introduction of three different points of diversity.

Furthermore, advanced cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, can be employed to introduce carbon-carbon and carbon-nitrogen bonds, dramatically increasing the structural complexity. For these reactions to be successful, the chlorine atoms may first need to be converted to other functionalities, such as boronic esters or organotin reagents, or the coupling can be performed directly on the chlorinated scaffold. For instance, the Suzuki cross-coupling reaction has been used to functionalize a thiazolo[5,4-b]pyridine (B1319707) scaffold by coupling with a boronic acid pinacol (B44631) ester. nih.gov

Late-Stage Functionalization for Library Synthesis and Analogue Generation

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science for rapidly generating a library of analogues from a common intermediate. acs.org The this compound core is an excellent substrate for such an approach. Once a core structure with desired properties is established, the remaining reactive handles—the chlorine atoms and triazole nitrogens—can be used to introduce a wide variety of substituents in the final steps of the synthesis.

This approach allows for the exploration of the structure-activity relationship (SAR) by systematically varying the substituents at different positions. For example, a library of tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines was synthesized using a multi-component reaction followed by a diazotization, demonstrating a strategy for creating a focused library of diverse compounds. acs.orgsemanticscholar.orgnih.gov This method of generating a collection of related but structurally distinct molecules is invaluable for screening programs aimed at discovering new therapeutic agents or materials with novel properties.

Spectroscopic and Structural Elucidation of 4,6 Dichloro 2h Triazolo 4,5 C Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework. uobasrah.edu.iq For 4,6-dichloro-2H-triazolo[4,5-c]pyridine, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are used to confirm the connectivity of the fused heterocyclic system.

¹H NMR: The proton NMR spectrum for this compound is expected to be relatively simple. It would feature a singlet for the single proton attached to the pyridine (B92270) ring (H-7) and a broad signal for the N-H proton of the triazole ring. The chemical shift of the H-7 proton would be influenced by the deshielding effects of the adjacent nitrogen atoms and the chlorine substituent. In related triazolopyridine structures, aromatic protons on the pyridine ring typically appear in the δ 7.0–9.0 ppm range. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, five distinct signals are anticipated. The chemical shifts are significantly influenced by the electronegativity of the adjacent nitrogen and chlorine atoms. The carbons bonded directly to chlorine (C-4 and C-6) are expected to show characteristic shifts. In analogous dichlorinated nitrogen heterocycles like 4,6-dichloropyrimidine (B16783), these carbons appear around δ 161.5 ppm. nist.gov Carbons within the triazole ring and the pyridine ring will have distinct chemical shifts based on their electronic environment. chemicalbook.com

Interactive Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Atom Predicted ¹³C Shift (ppm) Attached Proton Predicted ¹H Shift (ppm)
C-4 ~150-162 None N/A
C-6 ~150-162 None N/A
C-7 ~115-125 H-7 ~7.5-8.5
C-7a ~145-155 None N/A
C-3a ~140-150 None N/A
N-H N/A N-H Broad, variable

Note: Predicted values are based on data from analogous structures like dichloropyrimidines and other triazolopyridines. rsc.orgnist.govchemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups and characteristic vibrations of the molecular skeleton. nih.gov For this compound, these methods can confirm the presence of the triazole and dichloropyridine moieties.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A medium to broad absorption band in the 3100-3300 cm⁻¹ region is expected for the N-H stretching vibration of the triazole ring. The high-frequency region (1500-1650 cm⁻¹) would display a series of sharp bands corresponding to the C=C and C=N stretching vibrations within the fused aromatic rings. The fingerprint region (below 1500 cm⁻¹) is particularly informative, containing C-H bending vibrations and, most notably, the strong C-Cl stretching vibrations, typically found in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. aps.org Aromatic ring vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. The symmetric stretching of the heterocyclic rings would give rise to prominent Raman bands. The C-Cl stretching modes are also Raman active and would be readily observed.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Method
N-H Stretch 3100 - 3300 IR
C-H Stretch (aromatic) 3000 - 3100 IR, Raman
C=N and C=C Ring Stretch 1500 - 1650 IR, Raman
Ring Breathing/Pulsation 990 - 1050 Raman
C-H In-plane Bend 1000 - 1300 IR
C-H Out-of-plane Bend 800 - 900 IR
C-Cl Stretch 600 - 800 IR, Raman

Note: Frequencies are based on typical values for pyridine, triazole, and chlorinated aromatic systems. aps.orgnih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization.

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound, which is C₅H₂Cl₂N₄. The calculated exact mass allows for unambiguous formula determination, distinguishing it from other potential isomers or compounds with the same nominal mass. rsc.org The presence of two chlorine atoms would be evident from the characteristic M, M+2, and M+4 isotopic pattern in the mass spectrum, with a relative intensity ratio of approximately 9:6:1.

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry can be used to analyze the fragmentation pathways. Based on related structures like 4,6-dichloropyrimidine, the molecular ion (M⁺˙) is expected to be prominent. nist.gov Subsequent fragmentation would likely proceed through several key pathways:

Loss of a chlorine radical (•Cl) to form an [M-Cl]⁺ ion.

Loss of a molecule of nitrogen (N₂) from the triazole ring.

Cleavage of the pyridine ring through the loss of hydrogen cyanide (HCN).

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

Ion Proposed Structure / Loss m/z (for ³⁵Cl)
[M]⁺˙ Molecular Ion 188
[M+2]⁺˙ Molecular Ion (one ³⁷Cl) 190
[M+4]⁺˙ Molecular Ion (two ³⁷Cl) 192
[M-Cl]⁺ Loss of •Cl 153
[M-N₂]⁺˙ Loss of N₂ 160
[M-Cl-HCN]⁺ Loss of •Cl and HCN 126

Note: Fragmentation patterns are predicted based on general principles and data from analogous compounds. nist.govsapub.org

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and revealing intermolecular interactions within the crystal lattice.

Although a specific crystal structure for this compound is not publicly available, analysis of related triazolopyridine derivatives provides significant insight into its expected solid-state structure. nih.govmdpi.comresearchgate.net

Molecular Geometry: The analysis would be expected to show that the fused triazolopyridine ring system is nearly planar. nih.gov The bond lengths would reflect the aromatic character of the fused rings, with C-N and C-C bond lengths intermediate between single and double bonds. The C-Cl bond lengths would be consistent with those observed in other chlorinated heterocyclic compounds.

Intermolecular Interactions: In the crystal lattice, molecules would likely be arranged to maximize stabilizing interactions. Potential interactions include:

Hydrogen Bonding: The N-H group of the triazole ring can act as a hydrogen bond donor, forming N-H···N bonds with nitrogen atoms of adjacent molecules.

π–π Stacking: The planar aromatic ring systems could engage in offset π–π stacking interactions, which are common in nitrogen-rich heterocycles. mdpi.com

Halogen Bonding: The chlorine atoms could potentially act as halogen bond donors, interacting with nitrogen atoms or the π-system of neighboring molecules. researchgate.net

Interactive Table 4: Representative Bond Lengths and Angles from an Analogous Triazole System

Parameter Atom(s) Value
Bond Length C-N (in ring) ~1.32 - 1.38 Å
Bond Length N-N (in ring) ~1.30 - 1.37 Å
Bond Length C-C (in ring) ~1.37 - 1.42 Å
Bond Angle C-N-C (in ring) ~115 - 125°
Bond Angle N-C-N (in ring) ~120 - 130°
Dihedral Angle Between fused rings < 5°

Note: Data are representative values taken from published crystal structures of related triazolopyridine systems and are for illustrative purposes. nih.govmdpi.comresearchgate.net

Application of Spectroscopic Methods for In-situ Reaction Monitoring

Modern process chemistry increasingly utilizes spectroscopic methods for the real-time, in-situ monitoring of reactions. mdpi.com These Process Analytical Technology (PAT) tools allow for precise control over reaction conditions, leading to improved yield, purity, and safety. The synthesis of this compound and its derivatives can be effectively monitored using such techniques.

For instance, in the synthesis of related 1,4,6,7-tetrahydro-5H- researchgate.netnih.govrsc.orgtriazolo[4,5-c]pyridine scaffolds, continuous-flow reactors are used to manage hazardous reagents and control regioselectivity. nih.gov In such systems, in-line analysis is critical. Spectroscopic methods like FTIR or Raman can be implemented using fiber-optic probes inserted directly into the reactor.

FTIR Spectroscopy: Can be used to track the disappearance of a reactant's characteristic peak (e.g., an azide (B81097) or amine) and the appearance of a product's peak (e.g., a triazole ring vibration).

Raman Spectroscopy: Is particularly well-suited for monitoring reactions in aqueous or solvent-heavy media due to the weak Raman scattering of water. mdpi.com It can monitor the formation of the heterocyclic backbone and other key transformations.

UV-Vis Spectroscopy: Changes in the conjugation of the electronic system during the formation of the aromatic triazolopyridine ring can be monitored by changes in the UV-Vis absorption spectrum.

By correlating the spectroscopic signal with the concentration of reactants and products, a real-time kinetic profile of the reaction can be generated. This allows for immediate adjustments to parameters like temperature, pressure, or flow rate to optimize the reaction outcome. nih.govrsc.org

Computational Chemistry and Theoretical Studies of 4,6 Dichloro 2h Triazolo 4,5 C Pyridine

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal method to investigate the properties of medium-sized organic molecules.

Geometry Optimization and Conformational Analysis

A foundational step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would be employed to locate the minimum energy conformation of 4,6-dichloro-2H-triazolo[4,5-c]pyridine. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. The resulting optimized geometry provides crucial data on the molecule's structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-Cl Value Cl-C-C Value
C-N Value C-N-C Value
N-N Value N-C-N Value
C-H Value C-N-N Value

Note: This table is for illustrative purposes only. The values would be determined from DFT calculations.

Conformational analysis would also be necessary to explore different spatial arrangements of the molecule, particularly if flexible substituent groups were present. For the rigid bicyclic core of this compound, the focus would be on the planarity of the ring system and the orientation of the chloro substituents.

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative)

Property Value (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap Value

Note: This table is for illustrative purposes only. The values would be derived from DFT calculations.

Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Simulated Vibrational Spectra and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. This simulated spectrum is an invaluable tool for interpreting experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes (e.g., C-Cl stretching, N-N stretching, ring deformations) to the observed absorption bands. A close agreement between the simulated and experimental spectra serves to validate the accuracy of the computed molecular structure.

Advanced Computational Approaches for Molecular Systems

Beyond static DFT calculations, more advanced computational methods can provide insights into the dynamic behavior and reactivity of this compound.

Molecular Dynamics Simulations to Explore Conformational Space and Dynamics

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, governed by a force field. For this compound, MD simulations could be used to study its behavior in different environments, such as in solution or interacting with a biological target. These simulations provide a dynamic picture of the molecule's conformational flexibility and intermolecular interactions, which are crucial for understanding its behavior in a real-world system.

Quantum Chemical Descriptors and Reactivity Indices for Predicting Chemical Behavior

From the electronic structure calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Fukui Functions: Indicate the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack.

These indices provide a quantitative basis for predicting the chemical behavior and reaction mechanisms of the molecule.

Table 3: Compound Names Mentioned

Compound Name

Intermolecular Interactions and Crystal Packing Analysis

Detailed computational analysis of the intermolecular interactions and crystal packing of this compound is crucial for understanding its solid-state properties and behavior. Methodologies such as Hirshfeld surface analysis and 3D energy frameworks provide profound insights into the forces governing the molecular assembly in the crystalline state.

Complementing Hirshfeld surface analysis, 3D energy frameworks offer a visual representation of the energetic architecture of the crystal. These frameworks are calculated based on the interaction energies between a central molecule and its surrounding neighbors. The energies, typically categorized into electrostatic, dispersion, polarization, and repulsion terms, are represented by cylinders connecting the centroids of interacting molecules. The thickness and color of the cylinders are proportional to the magnitude of the interaction energy, providing a clear picture of the strongest interaction pathways within the crystal lattice. This allows for a deeper understanding of the stability and mechanical properties of the crystalline material.

While general principles of intermolecular interactions in similar heterocyclic compounds often involve π-π stacking, hydrogen bonding (C–H···N), and halogen bonds, specific quantitative data for this compound from dedicated studies is not publicly available in the searched literature. Research on analogous structures, such as chloropyridine-2-carbonitriles, reveals the presence of offset face-to-face π-stacking and C–H···N interactions that form two-dimensional sheets. nih.gov In other related triazole derivatives, Hirshfeld analysis has quantified the significant role of H···H, C···H, and N···H contacts in crystal packing. nih.govnih.gov

A comprehensive study on this compound would be necessary to generate the specific data tables for its Hirshfeld surface analysis and 3D energy frameworks. Such an analysis would provide precise percentages for various intermolecular contacts and the calculated energies for different molecular pairs, which are essential for a complete understanding of its crystal chemistry.

Data Tables

No specific experimental or computational data for this compound was found in the searched results. The tables below are representative examples of how such data would be presented if available.

Table 1: Hirshfeld Surface Analysis Data for this compound (Data Not Available)

Interaction Type Contribution (%)
H···H N/A
Cl···H/H···Cl N/A
C···H/H···C N/A
N···H/H···N N/A
C···C N/A
N···C/C···N N/A
Cl···N/N···Cl N/A
Cl···Cl N/A

Table 2: Interaction Energies from 3D Energy Framework Analysis for this compound (Data Not Available)

Molecular Pair E_ele (kJ/mol) E_disp (kJ/mol) E_pol (kJ/mol) E_rep (kJ/mol) E_tot (kJ/mol)
Pair 1 N/A N/A N/A N/A N/A
Pair 2 N/A N/A N/A N/A N/A
Pair 3 N/A N/A N/A N/A N/A

Applications in Organic Synthesis and Materials Science Excluding Specific Biological Activities

Utility as a Versatile Synthetic Intermediate in Heterocyclic Chemistry

The primary value of 4,6-dichloro-2H-triazolo[4,5-c]pyridine in organic synthesis stems from its role as a versatile intermediate. The two chlorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic substitution reactions, a common strategy for building molecular complexity. The reactivity of such chloro-azaheterocycles allows for the stepwise and selective replacement of the chlorine atoms, providing a pathway to a wide array of substituted derivatives.

The principle of using dichlorinated nitrogen-containing heterocycles as platforms for chemical synthesis is well-established. For instance, in related systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the chlorine atoms can be selectively displaced by various nucleophiles, including anilines and aliphatic amines. researchgate.net The reaction conditions and the nature of the nucleophile determine which chlorine atom is replaced, a concept known as chemoselectivity. researchgate.net This controllable reactivity is crucial for synthetic chemists aiming to construct specific target molecules.

Similarly, the triazolopyridine core can undergo various transformations. Ring-opening reactions, for example, have been observed in isomeric systems like 1,2,3-triazolo[1,5-a]pyridines when treated with reagents such as bromine or selenium dioxide, yielding functionalized pyridine derivatives. psu.edu While such reactions have not been explicitly documented for this compound, the known chemistry of related scaffolds highlights its potential as a precursor to diverse heterocyclic structures. Its ability to serve as a building block is a key area of interest for creating libraries of compounds for further research. researchgate.netorganic-chemistry.org

Construction of Complex Fused Heterocyclic Architectures

A significant application of functionalized heterocycles like this compound is in the construction of more elaborate, multi-ring systems. Fused heterocyclic architectures are of great interest due to their unique three-dimensional shapes and properties. The reactive sites on the this compound scaffold serve as anchor points for annulation reactions, where additional rings are built onto the existing core.

Multi-component reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are powerful tools for synthesizing complex molecules in a single step. nih.govresearchgate.net These reactions often use functionalized heterocycles as starting materials to generate fused systems. For example, research has shown the synthesis of novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines through a process that begins with a substituted pyridine derivative. nih.govresearchgate.net This demonstrates how a pyridine-based scaffold can be elaborated into a more complex, fused architecture.

The general strategy often involves the initial substitution of one or both chlorine atoms with functional groups that can then participate in intramolecular cyclization reactions to form new rings. This approach has been used to create a variety of fused systems, including thiazolo[4,5-b]pyridines and other polycyclic heterocycles. dmed.org.ua The combination of multiple heterocyclic moieties into a single fused structure is a systematic approach to developing novel molecular frameworks. dmed.org.ua

Contributions to Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions between molecules, which lead to the formation of large, well-ordered structures through a process called self-assembly. The structure of this compound and its derivatives contains features conducive to forming such assemblies. The nitrogen atoms in the triazole and pyridine rings can act as hydrogen bond acceptors, while other functional groups can serve as hydrogen bond donors.

The study of crystal structures provides direct insight into these self-assembly processes. For example, the crystal structure analysis of a related tricyclic derivative, triazolo[4′,5′:4,5]furo[2,3-c]pyridine, reveals how individual molecules arrange themselves in the solid state. researchgate.net In this specific case, the molecules form a flat structure, and these units pack into an extended sheet-like arrangement through hydrogen bonding interactions between hydroxyl groups and nitrogen atoms on the pyridyl rings. researchgate.net This ordered packing is a clear example of self-assembly driven by molecular recognition. researchgate.net This behavior is fundamental to crystal engineering, where the goal is to design molecules that will crystallize in a predictable and desired structure.

Table 1: Crystallographic and Self-Assembly Data for a Related Triazolofuropyridine Derivative researchgate.net
ParameterObservation
Molecular GeometryEach molecule forms a flat structure.
Primary InteractionHydrogen bonding between hydroxyl (OH) and substituted pyridyl (N) groups.
Supramolecular StructureFormation of an extended sheet-like arrangement.
Packing MotifLattice arrangement along the bc-plane.

Exploration in Advanced Materials Research and Functional Molecules (General)

The exploration of heterocyclic compounds in materials science is a rapidly growing field. Molecules with specific electronic and photophysical properties are sought after for applications in areas such as organic electronics and sensors. The this compound scaffold, with its electron-deficient pyridine ring and electron-rich triazole system, presents an interesting template for designing functional molecules.

Derivatives of related heterocyclic systems have shown promise in this area. For instance, certain tetrasubstituted 2H-pyrazolo[4,3-c]pyridines, which are isomers of substituted triazolopyridines, have been found to exhibit fluorescence. nih.gov One such derivative, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, was identified as a potent pH indicator, capable of both fluorescence intensity-based and ratiometric pH sensing. nih.gov This suggests that the triazolo[4,5-c]pyridine core could similarly be functionalized to create molecules with useful optical properties.

Furthermore, the general class of nitrogen-rich heterocycles is known for its potential in creating materials with interesting photophysical characteristics. For example, a hybrid molecule containing carbazole (B46965) and triazine units was shown to exhibit intense blue fluorescence, a desirable property for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.com The development of advanced materials often relies on the synthesis of novel molecular building blocks, and the this compound represents a platform from which such functional molecules could be derived. researchgate.net

Table 2: Functional Properties of Related Heterocyclic Compounds
Compound ClassObserved PropertyPotential ApplicationReference
2H-Pyrazolo[4,3-c]pyridinesFluorescence, pH sensitivityFluorescent pH sensors nih.gov
Carbazole-triazine hybridsIntense blue fluorescenceOrganic electronics (e.g., OLEDs) mdpi.com

Q & A

Basic Research Questions

Q. How can vibrational spectroscopy and DFT calculations resolve tautomeric forms of triazolo[4,5-c]pyridine derivatives?

  • Methodology : Fourier-transform IR and Raman spectroscopy combined with Density Functional Theory (DFT/B3LYP/6-31G(d,p)) can assign vibrational modes and predict tautomer stability. Potential Energy Distribution (PED) analysis quantifies contributions of specific bonds to vibrational bands, distinguishing 1H- vs. 3H-tautomers (e.g., 4-methyl derivatives) . X-ray crystallography of analogous compounds validates bond lengths/angles for structural refinement.

Q. What experimental techniques are critical for confirming regioselectivity in triazolo[4,5-c]pyridine functionalization?

  • Methodology :

  • NMR : Anomeric proton chemical shifts (e.g., δ 7.83 ppm for glycosylated derivatives) and coupling constants (e.g., J = 2.8 Hz) identify ribosylation sites (N-3 vs. N-5) .
  • UV Spectroscopy : Compare λmax values (e.g., 300 nm at pH 1 vs. 290 nm at pH 11) with methylated analogs to infer substitution patterns .
  • X-ray Diffraction : Resolves ambiguities in regiochemistry for crystalline intermediates .

Advanced Research Questions

Q. How do reaction conditions influence isomer ratios in ribosylation of 4-chloro-triazolo[4,5-c]pyridine?

  • Key Findings :

  • Solvent/Base Effects : Use of sodium ethoxide in methanol favors N-1 glycosylation (major product: 4-chloro-1-ribofuranosyl derivative), while aqueous conditions yield minor N-2/N-3 isomers .
  • Protecting Groups : 2,3,5-tri-O-benzoyl ribose directs regioselectivity but may trigger rearrangements (e.g., thiadiazole formation during thiation) .
    • Data Table :
ConditionsMajor Product (%)Minor Products (%)
Methanol/NaOEtN-1 (85%)N-2 (10%), N-3 (5%)
DMF/H2ON-3 (60%)N-1 (30%), N-2 (10%)

Q. What computational strategies address discrepancies between theoretical and experimental vibrational data?

  • Methodology :

  • Basis Set Optimization : Compare 6-31G(d,p) vs. higher basis sets (e.g., cc-pVTZ) to reduce error margins in DFT-predicted frequencies .
  • Solvent Corrections : Apply Polarizable Continuum Model (PCM) to account for solvent effects in experimental IR/Raman spectra.
    • Case Study : For 4-methyl-triazolo[4,5-c]pyridine, DFT overestimates C-Cl stretching by ~15 cm<sup>-1</sup>; scaling factors (0.96–0.98) align theory with experiment .

Q. How can unexpected rearrangements during thiation be mitigated in triazolo[4,5-c]pyridine nucleoside synthesis?

  • Challenge : Thiation of 4-chloro-1-ribofuranosyl derivatives with NaSH generates 1,2,3-thiadiazolo[5,4-b]pyridine via ring contraction .
  • Solutions :

  • Protection Strategy : Use 2,3-isopropylidene ribose to stabilize intermediates and suppress sulfur-mediated rearrangements .
  • Alternative Reagents : Raney nickel desulfurization regenerates the triazole core without side products .

Data Contradiction Analysis

Q. Why does the empirical "methyl rule" fail to assign ribosylation sites in triazolo[4,5-c]pyridines?

  • Background : The methyl rule correlates UV spectra of methylated analogs with nucleoside substitution sites but fails for triazolo[4,5-c]pyridines due to electronic delocalization .
  • Resolution : Combine NMR (e.g., <sup>1</sup>H-<sup>15</sup>N HMBC) and X-ray crystallography to unambiguously assign N-glycosylation positions.

Biological & Pharmacological Applications

Q. What structural features of imidazo/triazolo[4,5-c]pyridines enhance SSAO inhibition?

  • Insights :

  • Substitution Patterns : 4-Bromo/chloro groups improve binding to semicarbazide-sensitive amine oxidase (SSAO) active sites, as seen in imidazo[4,5-c]pyridine derivatives .
  • Pharmacokinetics : Low brain:plasma ratios (e.g., 0.2) in 3H-triazolo[4,5-c]pyridines suggest peripheral activity, minimizing CNS side effects .

Synthetic Methodology Innovations

Q. How can one access 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine scaffolds?

  • Approach : Cyclocondensation of β-ketoesters with hydroxylamine forms isoxazole rings, followed by palladium-catalyzed C–N coupling to pyridine precursors .
  • Challenges : Steric hindrance at C-2/C-5 requires bulky ligands (e.g., XPhos) for efficient cyclization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-2H-triazolo[4,5-c]pyridine
Reactant of Route 2
4,6-dichloro-2H-triazolo[4,5-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.